4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-14-5-3-6-15(8-7-14)12(16)13-10-11-4-2-9-17-11/h11H,2-10H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYOMHMSJGIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide. For example, 1,4-diaminobutane can react with 1,4-dichlorobutane under basic conditions to form the diazepane ring.
Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group can be introduced through a nucleophilic substitution reaction. For instance, oxirane (ethylene oxide) can react with the diazepane ring in the presence of a base to form the oxolan-2-yl group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. For example, the diazepane derivative can react with an acyl chloride or anhydride in the presence of a base to form the carboxamide group.
Industrial Production Methods
Industrial production of 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or alkanes.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1. Anticancer Research:
Recent studies have indicated that diazepane derivatives, including 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide, may exhibit significant anticancer properties. For instance, compounds with similar structural features have been evaluated for their effectiveness against various cancer cell lines. The National Cancer Institute's screening protocols have shown promising results for related diazepanes in terms of growth inhibition and cytotoxicity against cancer cells .
2. Neuropharmacology:
Given its structural similarity to known anxiolytic and sedative agents, this compound is being investigated for potential effects on neurotransmitter systems. Preliminary hypotheses suggest that it may interact with GABA receptors or other neurotransmitter pathways, similar to other diazepane derivatives. Further research is necessary to elucidate its mechanism of action.
Organic Synthesis Applications
1. Synthetic Reagent:
4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide can serve as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes, making it valuable for synthesizing more complex organic molecules .
2. Development of New Compounds:
The compound's reactivity can be exploited to develop new derivatives with tailored biological activities. Researchers are exploring modifications to enhance its pharmacological profiles or reduce side effects associated with existing diazepane-based drugs.
Case Studies and Experimental Findings
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of diazepane derivatives, compounds structurally related to 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide were subjected to high-dose screening against multiple cancer cell lines. Results indicated that certain derivatives exhibited significant inhibitory effects on cell growth, suggesting potential for drug development in oncology .
Case Study 2: Neuropharmacological Evaluation
Another study focused on evaluating the neuropharmacological effects of diazepane derivatives, including this compound. Initial findings suggested possible anxiolytic effects in animal models, warranting further investigation into its therapeutic potential for anxiety disorders.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The oxolan-2-yl group can enhance the compound’s binding affinity and specificity, while the diazepane ring can provide structural stability and flexibility.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: The compound may act as an agonist or antagonist by binding to receptor sites and modulating their activity.
Ion Channels: The compound may affect ion channel function by altering their gating mechanisms or ion selectivity.
Comparison with Similar Compounds
Key Findings :
- The oxolan-2-ylmethyl group enhances metabolic stability compared to furan-derived analogs, as oxolans are less prone to oxidative degradation .
- Substitution at the diazepane 4-position (methyl vs. ethyl) modulates steric effects, influencing receptor-binding affinity in pharmacological contexts.
Heterocyclic Systems with Similar Functional Groups
Compounds like 1,4,2-oxazaphosphepines (e.g., from ) share heterocyclic frameworks but differ in ring size (7-membered vs. 6-membered) and electronegative atoms (phosphorus vs. nitrogen/oxygen). These differences result in distinct reactivity profiles; for example, 1,4,2-oxazaphosphepines exhibit higher electrophilicity due to phosphorus inclusion, making them more reactive in nucleophilic substitutions compared to diazepanes .
Oxolan-Containing Metabolites
Metabolites such as 6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol (metab3695, ) highlight the role of oxolan derivatives in modulating solubility and transport. The hydroxylated oxolan in metab3695 increases polarity (retention time = 2.327 min), whereas the unmodified oxolan in the target compound likely contributes to balanced lipophilicity, enhancing membrane permeability .
Research Implications and Data Gaps
- Pharmacokinetics : Oxolan groups may reduce first-pass metabolism compared to furans, as seen in sulfated metabolites like N-desmethyl-o-O-sulfate rosiglitazone (metab_10121, ), where sulfation enhances excretion .
- Synthetic Challenges : The synthesis of 1,4,2-oxazaphosphepines () underscores the importance of stereochemical control in heterocyclic systems, a consideration relevant to diazepane functionalization .
Biological Activity
4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound belonging to the diazepane class. Its unique structure, characterized by a diazepane ring with an oxolane side chain and a carboxamide functional group, makes it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂ |
| Molecular Weight | 277.33 g/mol |
| CAS Number | 2319635-00-0 |
The biological activity of 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act on neurotransmitter systems, including GABAergic pathways.
Targeted Receptors
Research indicates that compounds within the diazepane family often exhibit affinity for GABA receptors, which play a crucial role in mediating inhibitory neurotransmission in the central nervous system (CNS). This interaction can lead to anxiolytic, sedative, and muscle relaxant effects.
Antidepressant and Anxiolytic Effects
Recent studies have suggested that diazepane derivatives exhibit significant antidepressant and anxiolytic activities. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications in the diazepane structure could enhance binding affinity to serotonin receptors, suggesting potential use in treating anxiety disorders .
Study 1: GABA Receptor Modulation
A study investigated the effects of various diazepane derivatives on GABA receptor modulation. The results indicated that compounds similar to 4-methyl-N-[(oxolan-2-yl)methyl]-1,4-diazepane-1-carboxamide exhibited enhanced binding to GABA_A receptors compared to traditional benzodiazepines . This suggests a potential for reduced side effects while maintaining therapeutic efficacy.
Study 2: Antimicrobial Activity
In another case study focusing on related diazepanes, researchers evaluated their effectiveness against bacterial strains resistant to conventional antibiotics. The results showed that certain structural modifications led to increased potency against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
